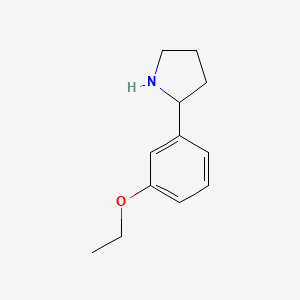
2-(3-Ethoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring substituted with a 3-ethoxyphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 2-(3-Ethoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. Another method includes the cyclization of N-substituted amino alcohols . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
化学反应分析
2-(3-Ethoxyphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield secondary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(3-Ethoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(3-Ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol. These compounds share the pyrrolidine core but differ in their substituents and biological activities.
生物活性
2-(3-Ethoxyphenyl)pyrrolidine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=CC=CC(=C1)C2CCCN2
The compound features a pyrrolidine ring substituted with a 3-ethoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reaction of 3-Ethoxybenzaldehyde with Pyrrolidine : This method typically employs a reducing agent.
- Cyclization of N-Substituted Amino Alcohols : This approach allows for the formation of the pyrrolidine ring.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-Cancer Activity : In studies involving M-Hela tumor cell lines, certain derivatives of pyrrolidine have demonstrated cytotoxicity significantly greater than that of reference drugs like tamoxifen. Notably, some compounds exhibited an increased life span in animal models by up to 447% .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit certain enzymes involved in cancer progression or bacterial growth.
Case Studies
- Anti-Cancer Activity Study :
-
Antimicrobial Study :
- The compound was tested against multiple bacterial strains.
- It demonstrated substantial inhibition of bacterial biofilm formation, highlighting its potential utility in treating infections.
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other pyrrolidine derivatives.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-cancer | Enzyme/receptor modulation |
| Pyrrolidine-2-one | Anti-inflammatory | Inhibition of inflammatory mediators |
| Pyrrolidine-2,5-dione | Antioxidant | Free radical scavenging |
属性
IUPAC Name |
2-(3-ethoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGYQBIQKKPLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














